methyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate
CAS No.: 1005678-40-9
Cat. No.: VC7004062
Molecular Formula: C9H10ClF3N2O2
Molecular Weight: 270.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005678-40-9 |
|---|---|
| Molecular Formula | C9H10ClF3N2O2 |
| Molecular Weight | 270.64 |
| IUPAC Name | methyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoate |
| Standard InChI | InChI=1S/C9H10ClF3N2O2/c1-4-6(10)7(9(11,12)13)14-15(4)5(2)8(16)17-3/h5H,1-3H3 |
| Standard InChI Key | OCKSHPDFILJEPJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1C(C)C(=O)OC)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Features
Structural Analysis
Computational models predict a planar pyrazole ring with substituents oriented to maximize steric and electronic effects. The trifluoromethyl group enhances electron-withdrawing properties, while the chloro and methyl groups contribute to hydrophobic interactions. The ester moiety introduces polarity, balancing the molecule’s lipophilicity (logP = 1.51) . X-ray crystallography data for analogous pyrazoles suggest a similar spatial arrangement, with bond lengths and angles consistent with aromatic systems.
Synthesis and Manufacturing
Retrosynthetic Pathways
The synthesis typically involves a multi-step sequence:
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Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions. For example, chloroform and trifluoromethylpyrazoles serve as precursors.
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Substituent Introduction: Electrophilic substitution or nucleophilic aromatic substitution to install chloro, methyl, and trifluoromethyl groups.
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Esterification: Reaction of the pyrazole intermediate with methyl propanoate using coupling agents like DCC (dicyclohexylcarbodiimide).
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring proper positioning of substituents during cyclization.
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Yield Enhancement: Reported yields for similar compounds range from 40% to 65%, influenced by reaction temperature and catalyst choice .
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Purification: Chromatographic methods are often required due to byproduct formation.
Physicochemical Properties
Thermal and Solubility Data
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Estimated >250°C (decomposition) |
| Solubility in Water | Low (logSw = -2.87) |
| Solubility in DMSO | High (>50 mg/mL) |
The compound’s low water solubility and moderate logP (1.51) suggest preferential partitioning into lipid membranes, a trait advantageous for agrochemical formulations .
Spectroscopic Characterization
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¹H NMR: Peaks at δ 1.5–2.0 ppm (methyl groups), δ 4.3 ppm (ester methoxy), and δ 6.8–7.2 ppm (pyrazole protons).
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¹³C NMR: Signals for the trifluoromethyl carbon (δ 120–125 ppm) and carbonyl carbons (δ 170–175 ppm).
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IR Spectroscopy: Strong absorption at 1740 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C-F stretch).
Applications in Research
Pharmaceutical Development
Pyrazole derivatives are investigated for:
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Kinase Inhibition: Analogous compounds show activity against EGFR and VEGFR kinases, with IC₅₀ values in the nanomolar range.
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Antimicrobial Effects: Trifluoromethyl groups enhance membrane penetration, potentiating activity against Gram-positive bacteria .
Agrochemical Uses
The compound’s stability and lipophilicity make it a candidate for:
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Herbicides: Disrupting plant amino acid biosynthesis.
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Fungicides: Targeting fungal cytochrome P450 enzymes.
Comparative Analysis with Related Pyrazoles
This table underscores the diversity of pyrazole derivatives, with variations in substituents tailoring compounds for specific roles.
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